molecular formula C24H24O6 B12832283 Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate CAS No. 71113-05-8

Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate

Cat. No.: B12832283
CAS No.: 71113-05-8
M. Wt: 408.4 g/mol
InChI Key: IXMLDOABYANMNR-BWSSQAJNSA-N
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Description

1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is a complex organic compound that features multiple acetoxy groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene derivatives and acetylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or copper to facilitate the formation of the conjugated diene system.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in drug discovery research.

    Medicine: Its derivatives could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL involves its interaction with molecular targets and pathways. The acetoxy groups and conjugated diene system may play a role in its reactivity and biological activity. Detailed studies on its mechanism of action would require experimental data and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-O-ACETYL-3,4-BIS-(4-HYDROXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound differs by having hydroxyl groups instead of acetoxy groups.

    1-O-ACETYL-3,4-BIS-(4-METHOXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound has methoxy groups instead of acetoxy groups.

Uniqueness

1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is unique due to its specific functional groups and conjugated diene system, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

71113-05-8

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

[(2E,4E)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate

InChI

InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5+,24-14+

InChI Key

IXMLDOABYANMNR-BWSSQAJNSA-N

Isomeric SMILES

C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C/COC(=O)C)/C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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